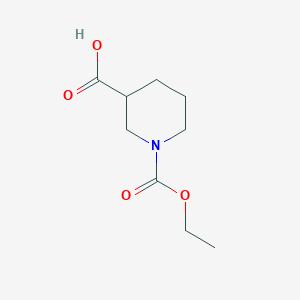

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C9H15NO4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” can be represented by the SMILES stringO=C(OCC)N(CCC1)CC1C(O)=O . The InChI representation is 1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) . Physical And Chemical Properties Analysis

“1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” is a solid substance . Its molecular weight is 201.22 .Wissenschaftliche Forschungsanwendungen

Neurotransmitter Modulation

Nipecotic acid is a GABA (gamma-aminobutyric acid) analog. GABA is a major inhibitory neurotransmitter in the central nervous system. Researchers have explored nipecotic acid’s potential as a modulator of GABAergic signaling. It can influence GABA uptake and metabolism, impacting neuronal excitability and synaptic transmission .

Anticonvulsant Properties

Due to its GABAergic activity, nipecotic acid has been investigated as an anticonvulsant agent. It may help reduce seizure activity by enhancing GABA-mediated inhibition. Studies have explored its efficacy in animal models of epilepsy .

Transporter Substrate

Nipecotic acid is a substrate for the GABA transporter (GAT-1). Researchers use it to study transporter kinetics and assess drug interactions with GAT-1. Understanding transporter function is crucial for drug development targeting neurological disorders .

Chemical Synthesis and Derivatives

Nipecotic acid serves as a building block in organic synthesis. Chemists utilize it to create derivatives with modified functional groups. These derivatives may exhibit different pharmacological properties, making them valuable for drug discovery .

Metabolism and Pharmacokinetics

Studying nipecotic acid’s metabolism and pharmacokinetics provides insights into drug absorption, distribution, metabolism, and excretion (ADME). Researchers investigate its clearance, tissue distribution, and potential interactions with other drugs .

Proteomics Research

Nipecotic acid is used in proteomics studies as a biochemical tool. Scientists employ it to explore protein interactions, post-translational modifications, and enzyme activities. Its unique structure allows researchers to probe specific protein targets .

Wirkmechanismus

Target of Action

A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may interact with GABA transporters, preventing the reuptake of GABA and thereby increasing its concentration in the synaptic cleft .

Biochemical Pathways

If it acts on GABA transporters, it could influence the GABAergic pathway, affecting neuronal excitability and synaptic transmission .

Result of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .

Eigenschaften

IUPAC Name |

1-ethoxycarbonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVDFWFNURSULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)